Cas no 1537411-24-7 (2-Pyridinamine, 4-(2-fluorophenyl)-6-methyl-)

2-Pyridinamine, 4-(2-fluorophenyl)-6-methyl-, is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a 2-fluorophenyl substituent and a methyl group at the 6-position, offers distinct electronic and steric properties that may enhance binding affinity in target interactions. This compound is particularly valuable as a building block in medicinal chemistry, where its fluorine moiety can improve metabolic stability and bioavailability. The presence of both aromatic and amine functionalities allows for further derivatization, making it a versatile intermediate in the synthesis of biologically active molecules. High purity and well-defined structural characteristics ensure reliability in research and development applications.
2-Pyridinamine, 4-(2-fluorophenyl)-6-methyl- structure
1537411-24-7 structure
商品名:2-Pyridinamine, 4-(2-fluorophenyl)-6-methyl-
CAS番号:1537411-24-7
MF:C12H11FN2
メガワット:202.227545976639
CID:6422352
PubChem ID:83700458

2-Pyridinamine, 4-(2-fluorophenyl)-6-methyl- 化学的及び物理的性質

名前と識別子

    • 2-Pyridinamine, 4-(2-fluorophenyl)-6-methyl-
    • 4-(2-Fluorophenyl)-6-methyl-2-pyridinamine
    • 4-(2-FLUOROPHENYL)-6-METHYLPYRIDIN-2-AMINE
    • EN300-702384
    • 1537411-24-7
    • インチ: 1S/C12H11FN2/c1-8-6-9(7-12(14)15-8)10-4-2-3-5-11(10)13/h2-7H,1H3,(H2,14,15)
    • InChIKey: CHMQYKJJAZIUMM-UHFFFAOYSA-N
    • ほほえんだ: C1(N)=NC(C)=CC(C2=CC=CC=C2F)=C1

計算された属性

  • せいみつぶんしりょう: 202.09062652g/mol
  • どういたいしつりょう: 202.09062652g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 38.9Ų

じっけんとくせい

  • 密度みつど: 1.184±0.06 g/cm3(Predicted)
  • ふってん: 325.7±42.0 °C(Predicted)
  • 酸性度係数(pKa): 6.15±0.38(Predicted)

2-Pyridinamine, 4-(2-fluorophenyl)-6-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-702384-1.0g
4-(2-fluorophenyl)-6-methylpyridin-2-amine
1537411-24-7
1g
$2475.0 2023-06-01
Enamine
EN300-702384-0.05g
4-(2-fluorophenyl)-6-methylpyridin-2-amine
1537411-24-7
0.05g
$2079.0 2023-06-01
Enamine
EN300-702384-5.0g
4-(2-fluorophenyl)-6-methylpyridin-2-amine
1537411-24-7
5g
$7178.0 2023-06-01
Enamine
EN300-702384-10.0g
4-(2-fluorophenyl)-6-methylpyridin-2-amine
1537411-24-7
10g
$10643.0 2023-06-01
Enamine
EN300-702384-0.1g
4-(2-fluorophenyl)-6-methylpyridin-2-amine
1537411-24-7
0.1g
$2178.0 2023-06-01
Enamine
EN300-702384-0.5g
4-(2-fluorophenyl)-6-methylpyridin-2-amine
1537411-24-7
0.5g
$2376.0 2023-06-01
Enamine
EN300-702384-0.25g
4-(2-fluorophenyl)-6-methylpyridin-2-amine
1537411-24-7
0.25g
$2277.0 2023-06-01
Enamine
EN300-702384-2.5g
4-(2-fluorophenyl)-6-methylpyridin-2-amine
1537411-24-7
2.5g
$4851.0 2023-06-01

2-Pyridinamine, 4-(2-fluorophenyl)-6-methyl- 関連文献

2-Pyridinamine, 4-(2-fluorophenyl)-6-methyl-に関する追加情報

Comprehensive Overview of 2-Pyridinamine, 4-(2-fluorophenyl)-6-methyl- (CAS No. 1537411-24-7)

2-Pyridinamine, 4-(2-fluorophenyl)-6-methyl- (CAS No. 1537411-24-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyridine core substituted with a 2-fluorophenyl group and a methyl group, serves as a key intermediate in the synthesis of biologically active molecules. Its structural features make it a valuable building block for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

The growing interest in 4-(2-fluorophenyl)-6-methyl-2-pyridinamine is driven by its potential applications in addressing modern healthcare challenges, such as antibiotic resistance and targeted cancer therapies. Researchers are actively exploring its role in modulating enzyme activity and its interactions with biological targets. Recent studies highlight its relevance in the design of next-generation small-molecule drugs, aligning with the industry's shift toward precision medicine.

From a synthetic chemistry perspective, CAS 1537411-24-7 exemplifies the importance of fluorinated aromatic compounds in medicinal chemistry. The incorporation of fluorine atoms, as seen in the 2-fluorophenyl moiety, often enhances metabolic stability and bioavailability—a critical factor in drug development. This property has made fluorinated compounds a hot topic in pharmaceutical forums and academic discussions, with many researchers investigating their optimization for clinical use.

In addition to its pharmaceutical applications, 2-Pyridinamine, 4-(2-fluorophenyl)-6-methyl- has shown promise in material science. Its aromatic system and functional groups allow for modifications that can lead to advanced materials with specific electronic or optical properties. This dual applicability in life sciences and materials engineering underscores its versatility and broadens its appeal across interdisciplinary research communities.

Environmental and safety considerations are also paramount when working with 1537411-24-7. While not classified as hazardous, proper handling protocols are essential to ensure workplace safety. Researchers frequently search for safe handling guidelines and storage conditions for such compounds, reflecting the industry's emphasis on responsible chemical management. Regulatory compliance and green chemistry principles further drive the demand for detailed technical data on this compound.

The commercial availability of 4-(2-fluorophenyl)-6-methyl-2-pyridinamine through specialized chemical suppliers has facilitated its adoption in both academic and industrial settings. Its high purity grades and customizable synthesis routes cater to diverse experimental needs, making it a staple in laboratories focused on heterocyclic chemistry. Suppliers often highlight its batch-to-batch consistency and scalability—key factors for researchers requiring reliable quantities for large-scale studies.

Looking ahead, the trajectory of CAS 1537411-24-7 is closely tied to advancements in computational chemistry and AI-driven drug design. Predictive modeling tools are increasingly used to explore its derivatives, accelerating the identification of novel therapeutic candidates. This synergy between experimental and in silico approaches positions 2-Pyridinamine, 4-(2-fluorophenyl)-6-methyl- as a compound of enduring relevance in cutting-edge research.

For those seeking deeper insights, frequently asked questions include: "What are the spectroscopic properties of 1537411-24-7?", "How does fluorination impact the reactivity of this pyridinamine?", and "What synthetic routes are most efficient for scaling production?". Addressing these queries not only enhances understanding but also aligns with SEO strategies by incorporating long-tail keywords that reflect user intent in scientific searches.

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